
GPR40 Activator 1
描述
GPR40 激动剂 1 是一种化合物,作为 G 蛋白偶联受体 40 (GPR40) 的激动剂,也称为游离脂肪酸受体 1。该受体主要表达在胰腺 β 细胞中,在响应升高的葡萄糖水平增强胰岛素分泌中起着至关重要的作用。 GPR40 激动剂 1 已在治疗 2 型糖尿病方面显示出潜力,因为它可以改善葡萄糖稳态和胰岛素敏感性 .
准备方法
合成路线和反应条件: GPR40 激动剂 1 的合成涉及多个步骤,包括形成关键中间体及其随后的偶联反应。 一种常见的合成路线包括使用炔烃和叠氮基,它们经历铜催化的叠氮-炔烃环加成 (CuAAc) 形成最终产物 。反应条件通常包括使用硫酸铜和抗坏血酸钠作为催化剂,反应在合适的溶剂(如二甲基亚砜或四氢呋喃)中进行。
工业生产方法: GPR40 激动剂 1 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。这包括精确控制温度、压力和反应时间。 最终产物然后使用重结晶或色谱等技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型: GPR40 激动剂 1 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 它也可以发生还原反应,生成还原形式。
取代: GPR40 激动剂 1 可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应的条件因所涉及的官能团而异,但通常包括使用催化剂和合适的溶剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成具有额外含氧官能团的氧化衍生物,而还原可能会生成更简单的、氢化的化合物形式 .
科学研究应用
Type II Diabetes Management
GPR40 Activator 1 has shown promise in improving glycemic control in various preclinical models. For instance, studies have demonstrated that administration of GPR40 agonists leads to enhanced insulin secretion and improved glucose tolerance in rodent models, such as high-fat diet-induced obesity and streptozotocin-induced diabetes . The unique mechanism of action allows for effective management of blood glucose levels without causing hypoglycemia, making it an attractive target for therapeutic development.
Key Findings:
- Increased Insulin Secretion: GPR40 activation significantly boosts insulin release from pancreatic β-cells when glucose levels are elevated .
- Improved Glucose Tolerance: GPR40 agonists have been shown to enhance glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT) in animal models .
- Reduced Lipotoxicity: Unlike free fatty acids, which can impair β-cell function over time, GPR40 agonists do not exhibit such toxic effects, thus preserving β-cell health during chronic treatment .
Study on AM-1638
A study investigating the full agonist AM-1638 demonstrated its efficacy in enhancing glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. The compound exhibited improved pharmacokinetic profiles and was effective in lowering blood glucose levels in diabetic rodent models. The findings suggest that GPR40 full agonists like AM-1638 can provide a powerful mechanism for maintaining glycemic control without the risk of hypoglycemia .
Study on Compound 1
Another significant study reported on a synthetic full agonist known as Compound 1. This compound was shown to dose-dependently increase plasma insulin levels and improve glucose metabolism through GPR40-mediated pathways. The study confirmed that the incretin hormones GLP-1 and GIP were significantly elevated following administration, indicating a potential dual benefit for enhancing insulin secretion and promoting gut hormone release .
Comparative Data Table
Compound | Mechanism | Effects on Insulin Secretion | Impact on Glucose Tolerance | Lipotoxicity |
---|---|---|---|---|
This compound | Full agonist; activates Gαq & Gαs | Significant increase | Improved | Minimal |
AM-1638 | Full agonist | Enhanced GSIS | Effective | None |
Compound 1 | Full agonist | Increased plasma insulin | Robust improvement | None |
作用机制
GPR40 激动剂 1 通过与 GPR40 结合并激活 GPR40 发挥其作用,GPR40 是一种主要表达在胰腺 β 细胞中的受体。 激活后,GPR40 触发一个信号级联反应,涉及磷脂酶 C 的激活,导致膜磷脂的水解和肌醇-1,4,5-三磷酸和二酰基甘油的生成 。 这导致细胞内钙水平升高,从而以葡萄糖依赖性方式增强胰岛素分泌 .
相似化合物的比较
GPR40 激动剂 1 是游离脂肪酸受体激动剂家族的一部分。类似的化合物包括:
GPR40 激动剂 2: 另一种对胰岛素分泌具有类似作用的激动剂。
GPR40 激动剂 3: 一种具有略微不同的化学结构但具有类似生物活性的化合物。
GPR40 激动剂 4: 以其比其他激动剂更高的效力和对 GPR40 的选择性而闻名。
独特性: GPR40 激动剂 1 在对 GPR40 的特异性结合亲和力和激活谱方面是独特的。 它已被证明可以有效地增强胰岛素分泌并改善葡萄糖稳态,使其成为治疗 2 型糖尿病的有希望的候选者 .
生物活性
GPR40 (also known as FFAR1) is a G-protein-coupled receptor (GPCR) primarily activated by long-chain fatty acids. Its activation plays a crucial role in various biological processes, particularly in glucose metabolism and insulin secretion. This article delves into the biological activity of GPR40 Activator 1, examining its mechanisms, effects, and potential therapeutic applications based on recent research findings.
GPR40 activation initiates several intracellular signaling pathways that are pivotal for its biological effects:
- Calcium Signaling : GPR40 activation leads to the release of intracellular calcium stores, which is essential for insulin secretion from pancreatic β-cells. The mechanism involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process enhances glucose-induced insulin secretion (GIIS) through store-operated calcium entry (SOCE) pathways mediated by proteins like STIM1 and Orai1 .
- Neurogenesis : In addition to its role in metabolism, GPR40 is implicated in neurogenic processes within the hypothalamus. Activation of GPR40 has been shown to stimulate cell proliferation and survival in hypothalamic neurons via p38 MAPK and brain-derived neurotrophic factor (BDNF) signaling pathways. This suggests a broader role for GPR40 in regulating energy homeostasis beyond insulin secretion .
Insulin Secretion and Glucose Metabolism
Numerous studies have demonstrated that GPR40 agonists significantly enhance insulin secretion in response to glucose. For instance, the agonist TAK-875 has shown efficacy comparable to traditional diabetes medications like glimepiride, effectively lowering both fasting and postprandial blood glucose levels without causing hypoglycemia .
The following table summarizes key findings from various studies on GPR40 activators:
Case Studies
- Clinical Trials with TAK-875 : In phase II trials, patients with type 2 diabetes treated with TAK-875 exhibited significant reductions in HbA1c levels over 12 weeks compared to placebo controls. The compound was well-tolerated, indicating its potential as a safe therapeutic option for managing diabetes .
- Neurogenic Effects of TUG905 : Research involving TUG905 highlighted its ability to promote hypothalamic neurogenesis in mice. This effect was potentiated when combined with BDNF, suggesting that GPR40 activation may play a role in neuroprotection and cognitive function related to metabolic health .
Therapeutic Implications
The biological activity of GPR40 activators presents promising therapeutic avenues for conditions such as type 2 diabetes and obesity:
- Diabetes Management : GPR40 agonists like TAK-875 are being explored as glucose-dependent insulin secretagogues that can provide effective glycemic control without the risk of hypoglycemia associated with some other diabetes medications .
- Obesity Treatment : The ability of GPR40 activation to regulate appetite and energy expenditure positions it as a target for obesity treatment strategies. Agonists that enhance GLP-1 secretion could help in weight management by promoting satiety .
属性
IUPAC Name |
(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVQUSMRABAJAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。